molecular formula C6H6ClNO B3271064 4-Chloro-1-methylpyridin-2(1H)-one CAS No. 53937-04-5

4-Chloro-1-methylpyridin-2(1H)-one

Cat. No. B3271064
CAS RN: 53937-04-5
M. Wt: 143.57 g/mol
InChI Key: GCKKXNHKKLVUMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-1-methylpyridin-2(1H)-one is a chemical compound with the molecular formula C6H6ClNO. It is also known as 4-chloro-2-pyridinone or CMP. This chemical compound has been used in various scientific research applications due to its unique properties.

Scientific Research Applications

Conformational Analysis and Crystal Structure

  • A study involving a compound structurally related to 4-Chloro-1-methylpyridin-2(1H)-one, namely {[1-(3-chloro-4-fluorobenzoyl)-4-fluoropiperidin-4yl]methyl}[(5-methylpyridin-2-yl)methyl]amine, fumaric acid salt, analyzed its conformational behavior. It was characterized using NMR and X-ray diffraction, highlighting similarities in solid and solution conformations. This research aids in understanding the structural dynamics of related pyridine derivatives (Ribet et al., 2005).

Molecular Structure and Dynamics

  • Research on the molecular dynamics of 4-methylpyridinium tetrachloroantimonate(III), a compound related to 4-Chloro-1-methylpyridin-2(1H)-one, revealed insights into its crystal structure and phase transitions. This study contributes to the understanding of molecular motion in pyridine-based compounds (Kulicka et al., 2004).

NMR Spectroscopy and Hydrogen Bonding

  • A study on hydrogen-bonded complexes involving chlorophenols and amine, including compounds structurally similar to 4-Chloro-1-methylpyridin-2(1H)-one, utilized 1H-MAS-NMR to observe chemical shifts in hydrogen bonds. This research provides insights into the interactions and properties of pyridine derivatives in hydrogen-bonded systems (Honda, 2013).

Supramolecular Chemistry

  • In a study of 4-methylpyridinium 2-carboxy-4,5-dichlorobenzoate monohydrate, the researchers analyzed the proton-transfer compound of 4-methylpyridine with dichlorophthalic acid. This research contributes to the understanding of supramolecular associations and hydrogen bonding in pyridine derivatives (Smith & Wermuth, 2010).

properties

IUPAC Name

4-chloro-1-methylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO/c1-8-3-2-5(7)4-6(8)9/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCKKXNHKKLVUMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=CC1=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501295611
Record name 4-Chloro-1-methyl-2(1H)-pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501295611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

53937-04-5
Record name 4-Chloro-1-methyl-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53937-04-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-1-methyl-2(1H)-pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501295611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-1-methylpyridin-2(1H)-one
Reactant of Route 2
Reactant of Route 2
4-Chloro-1-methylpyridin-2(1H)-one
Reactant of Route 3
Reactant of Route 3
4-Chloro-1-methylpyridin-2(1H)-one
Reactant of Route 4
Reactant of Route 4
4-Chloro-1-methylpyridin-2(1H)-one
Reactant of Route 5
Reactant of Route 5
4-Chloro-1-methylpyridin-2(1H)-one
Reactant of Route 6
Reactant of Route 6
4-Chloro-1-methylpyridin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.